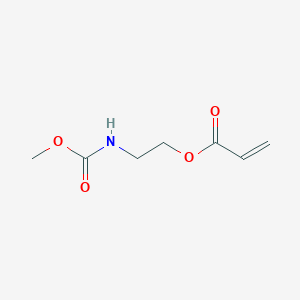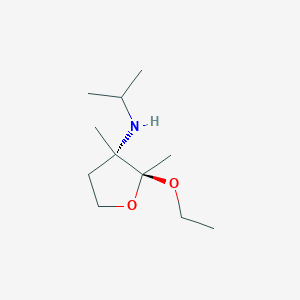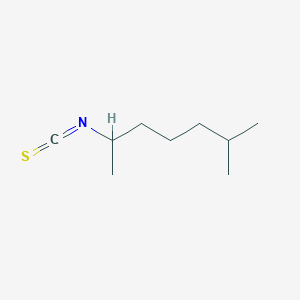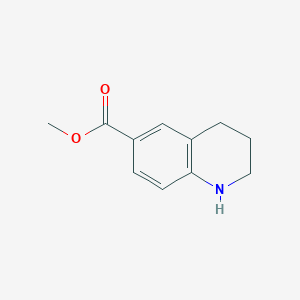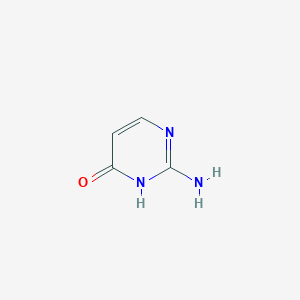
2-Methyl-2-acetyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-acetyl-1,3-dioxane is a cyclic acetal that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is primarily used as a protecting group for aldehydes and ketones in organic synthesis. Moreover, it has been extensively studied for its unique properties, which make it a promising candidate for drug delivery and other biomedical applications.
科学研究应用
2-Methyl-2-acetyl-1,3-dioxane has been widely used in organic synthesis as a protecting group for aldehydes and ketones. It can be easily installed and removed under mild conditions, making it a versatile tool for the synthesis of complex molecules. In addition, this compound has been investigated for its potential use in drug delivery systems. The cyclic acetal ring can protect the drug molecule from degradation in the body and release it at a specific site or time, enhancing its efficacy and reducing side effects. Furthermore, 2-Methyl-2-acetyl-1,3-dioxane has been studied for its antimicrobial and antifungal properties. It has been shown to inhibit the growth of several bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of 2-Methyl-2-acetyl-1,3-dioxane is not fully understood. However, it is believed that the cyclic acetal ring can undergo hydrolysis in the presence of water or enzymes, releasing the aldehyde or ketone moiety. This process can be controlled by adjusting the pH, temperature, or concentration of the solution. Moreover, the hydrolysis rate can be enhanced by introducing a specific functional group on the cyclic acetal, such as a carboxylic acid or an ester.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-2-acetyl-1,3-dioxane have been studied in vitro and in vivo. It has been shown to be non-toxic to mammalian cells at concentrations up to 1 mM. Furthermore, it does not induce significant changes in the expression of genes related to inflammation, oxidative stress, or apoptosis. However, it can affect the metabolism of certain drugs by inhibiting the activity of cytochrome P450 enzymes. This can lead to drug-drug interactions and alter the pharmacokinetics of the co-administered drugs.
实验室实验的优点和局限性
2-Methyl-2-acetyl-1,3-dioxane has several advantages for lab experiments. It is easy to synthesize and purify, and it can be easily installed and removed as a protecting group. Moreover, it can be functionalized to enhance its hydrolysis rate or to introduce other chemical functionalities. However, it has some limitations as well. It is sensitive to acidic and basic conditions and can undergo unwanted hydrolysis in the presence of water or other nucleophiles. Furthermore, its cyclic structure can hinder its solubility in certain solvents, making it difficult to handle in some experiments.
未来方向
There are several future directions for the research on 2-Methyl-2-acetyl-1,3-dioxane. One of the most promising areas is drug delivery. The cyclic acetal ring can be modified to enhance its stability and release properties, making it a potential candidate for targeted drug delivery. Moreover, the antimicrobial and antifungal properties of this compound can be further explored for the development of new antibiotics. Another potential direction is the synthesis of new cyclic acetals with enhanced properties, such as increased stability, solubility, or reactivity. This can open up new avenues for the synthesis of complex molecules and the development of new materials. Finally, the mechanism of action of 2-Methyl-2-acetyl-1,3-dioxane can be further elucidated by studying its interactions with enzymes and other biomolecules. This can provide valuable insights into its potential applications in various fields.
Conclusion
2-Methyl-2-acetyl-1,3-dioxane is a versatile compound with potential applications in organic synthesis, drug delivery, and antimicrobial research. Its unique properties make it a promising candidate for the development of new materials and the synthesis of complex molecules. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
合成方法
The synthesis of 2-Methyl-2-acetyl-1,3-dioxane involves a simple one-pot reaction between acetone and paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields a white crystalline solid with a melting point of 60-62°C and a boiling point of 115-116°C. The product can be purified by recrystallization from ethanol or by column chromatography.
属性
CAS 编号 |
165544-13-8 |
|---|---|
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC 名称 |
1-(2-methyl-1,3-dioxan-2-yl)ethanone |
InChI |
InChI=1S/C7H12O3/c1-6(8)7(2)9-4-3-5-10-7/h3-5H2,1-2H3 |
InChI 键 |
SINNIIQUAOMIRI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(OCCCO1)C |
规范 SMILES |
CC(=O)C1(OCCCO1)C |
同义词 |
Ethanone, 1-(2-methyl-1,3-dioxan-2-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




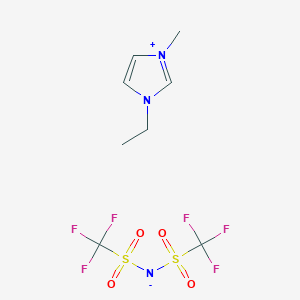

![1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B62622.png)


